Pik-75

Catalog No.
S784197
CAS No.
945619-31-8
M.F
C16H14BrN5O4S
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pik-75

CAS Number

945619-31-8

Product Name

Pik-75

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N

SMILES

Array

Synonyms

PIK 75, PIK-75

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br

The exact mass of the compound N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pik-75 (CAS 945619-31-8) serves as a highly specialized, cell-permeable imidazopyridine compound that functions as a reversible, ultra-potent inhibitor of the PI3K p110α isoform and DNA-dependent protein kinase (DNA-PK) . Unlike generic pan-kinase inhibitors, Pik-75 demonstrates exceptional biochemical precision, inhibiting p110α with an IC50 of 5.8 nM and DNA-PK at 2 nM, while maintaining a >200-fold selectivity window over the p110β isoform . For procurement professionals and assay developers, this compound represents a critical tool material for isolating specific kinase pathways, overcoming the cytostatic limitations of older-generation broad-spectrum inhibitors, and establishing reliable apoptotic endpoints in complex in vitro and in vivo oncology models [1].

Substituting Pik-75 with widely available pan-PI3K inhibitors, such as LY294002 or PI-103, fundamentally compromises assay outcomes when cell death is the required endpoint[1]. While generic substitutes effectively block Akt phosphorylation and induce cytostasis (G1/S proliferative arrest), they inherently fail to downregulate the critical survival protein MCL-1, leaving cancer cells alive but dormant [2]. Pik-75 circumvents this limitation through a unique dual-targeting mechanism that concurrently inhibits PI3K and CDK9, actively driving synthetic lethality and robust apoptosis rather than mere growth arrest [3]. Consequently, using a generic comparator in efficacy screens or chemoresistance models will yield false-negative results for apoptosis, making Pik-75 strictly non-interchangeable for these advanced laboratory workflows [1].

Target Isolation / Off-Target Noise Reduction in Isoform Assays

In precision kinase screening workflows, isolating the p110α isoform from p110β is critical for reproducible target validation. Pik-75 demonstrates exceptional isoform selectivity, inhibiting p110α at an IC50 of 5.8 nM while requiring 1.3 μM to inhibit p110β. This >200-fold selectivity drastically reduces off-target noise compared to baseline pan-PI3K inhibitors like LY294002, which exhibit near 1:1 inhibition ratios across isoforms (IC50s of 0.5 μM for p110α and 0.97 μM for p110β) .

Evidence DimensionKinase Isoform Selectivity (p110α vs p110β)
Target Compound DataPik-75: 5.8 nM (p110α) / 1,300 nM (p110β)
Comparator Or BaselineLY294002: 500 nM (p110α) / 970 nM (p110β)
Quantified Difference>200-fold selectivity for Pik-75 vs ~1.9-fold for LY294002
ConditionsCell-free kinase activity assays

Ensures high-fidelity data in isoform-specific screening workflows, preventing confounding results from unintended p110β inhibition.

Mainstream Laboratory Workflow Fit: Apoptotic Endpoint Reliability

For oncology research workflows requiring definitive cell death endpoints, generic PI3K inhibitors often fail to deliver. Pik-75 actively induces apoptosis and G2/M cell cycle arrest in PTEN-mutant cell lines, whereas standard comparators like LY294002 or PI-103 only induce cytostasis (proliferative arrest) without promoting actual cell death [1]. This mechanistic divergence is critical for material selection in cytotoxicity assays [2].

Evidence DimensionApoptosis Induction (Sub-G1 fraction increase)
Target Compound DataPik-75: Induces robust apoptosis and G2/M arrest
Comparator Or BaselineLY294002 / PI-103: Induces G1/S arrest with no appreciable apoptosis
Quantified DifferenceComplete shift from a cytostatic to a cytotoxic mechanism
ConditionsPTEN-mutant glioma cell lines (e.g., U87, LN229) measured by flow cytometry

Justifies the procurement of Pik-75 for efficacy models where measuring cell death, rather than mere growth inhibition, is the primary assay objective.

Molecular Mechanism: MCL-1 Downregulation Reliability

Chemoresistance models often depend on the targeted degradation of the survival protein MCL-1. Pik-75 uniquely downregulates MCL-1 via concurrent CDK9 inhibition, leading to a dose-dependent loss of the protein [1]. In direct contrast, standard PI3K/mTOR inhibitors like LY294002 and PI-103 completely fail to downregulate MCL-1 in identical glioblastoma and acute myeloid leukemia (AML) models, rendering them ineffective for these specific studies[2].

Evidence DimensionMCL-1 Protein Downregulation
Target Compound DataPik-75: Dose-dependent loss of MCL-1 protein expression
Comparator Or BaselineLY294002 / PI-103: Complete failure to downregulate MCL-1
Quantified DifferenceSignificant reduction in MCL-1 reporter activity vs baseline preservation
ConditionsGlioblastoma (U251) and AML cell models assessed via immunoblotting

Essential for researchers designing synthetic lethality screens or studying MCL-1-driven chemoresistance who need a reliable chemical probe.

Potency in DNA-PK Inhibition and Radiosensitization Workflows

For DNA repair and radiosensitization studies, Pik-75 serves as an ultra-potent DNA-PK inhibitor. It achieves an IC50 of 2 nM against DNA-PK, which is over 100-fold more potent than older benchmark DNA-PK inhibitors like NU7026 (IC50 = 230 nM). This extreme potency allows for much lower dosing in cellular assays, thereby minimizing solvent (DMSO) toxicity and preserving the integrity of the experimental workflow .

Evidence DimensionDNA-PK Catalytic Inhibition
Target Compound DataPik-75: IC50 = 2 nM
Comparator Or BaselineNU7026: IC50 = 230 nM
Quantified Difference115-fold higher inhibitory potency for Pik-75
ConditionsCell-free DNA-PK kinase assays

Allows for significantly lower dosing in radiosensitization workflows, minimizing solvent toxicity and off-target effects during in vitro testing.

Isoform-Specific PI3Kα Signaling Assays

Where extreme selectivity is required to isolate p110α from p110β, Pik-75 is the preferred tool compound due to its >200-fold selectivity, preventing the off-target noise common with pan-PI3K inhibitors .

Oncology Models Requiring Apoptotic Endpoints

Pik-75 is the optimal choice for efficacy screens and cytotoxicity assays where actual cell death (apoptosis) must be measured, overcoming the limitations of LY294002 which only induces proliferative arrest [1].

MCL-1 Mediated Chemoresistance Studies

Because Pik-75 concurrently inhibits CDK9 to downregulate MCL-1, it is uniquely suited for studying synthetic lethality in chemoresistant glioblastoma and AML models where standard PI3K inhibitors fail [2].

Radiosensitization and DNA Repair Workflows

With a 2 nM IC50 against DNA-PK, Pik-75 is highly effective for radiosensitization studies, allowing researchers to use minimal compound concentrations compared to older inhibitors like NU7026 .

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Exact Mass

450.99499 Da

Monoisotopic Mass

450.99499 Da

Heavy Atom Count

27

UNII

9058I8S63D

Dates

Last modified: 07-21-2023

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